molecular formula C20H15N3O3S2 B2902720 N-(4-{5-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide CAS No. 868141-96-2

N-(4-{5-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide

Cat. No.: B2902720
CAS No.: 868141-96-2
M. Wt: 409.48
InChI Key: MULBHAJUTPYSIT-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a hybrid scaffold combining a 1-methyl-2-oxoindole moiety and a 4-oxo-2-sulfanylidene-thiazolidine ring. Its synthesis typically involves multi-step reactions, including condensation of indole derivatives with thiazolidinone precursors under acidic or basic conditions, followed by acetylation or aryl substitution .

Properties

IUPAC Name

N-[4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-11(24)21-12-7-9-13(10-8-12)23-19(26)17(28-20(23)27)16-14-5-3-4-6-15(14)22(2)18(16)25/h3-10H,1-2H3,(H,21,24)/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULBHAJUTPYSIT-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. similar compounds are often produced using batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions often require catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-{5-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{5-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

  • N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-Methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (): Key difference: The thiazolidinone ring is substituted with a 4-methylbenzyl group, and the acetamide is attached to a 2-chlorophenyl group instead of a 4-phenyl group. Impact: The 4-methylbenzyl group increases lipophilicity (logP ≈ 3.8 vs. The 2-chlorophenyl substitution may sterically hinder binding to hydrophobic enzyme pockets .
  • 2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide (): Key difference: A 4-fluorobenzyl group replaces the methyl group on the thiazolidinone, and the acetamide is linked to a phenylethyl chain. Impact: The fluorine atom introduces electronegativity, improving hydrogen-bond acceptor capacity. The phenylethyl chain may enhance binding to aromatic-rich targets (e.g., kinase ATP pockets) but increases molecular weight (MW = 544.6 vs. 478.5 for the target compound) .
  • N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (): Key difference: The thiazolidinone ring contains a phenylsulfonyl group and a phenylimino substituent instead of the sulfanylidene-indole system. The imino group alters tautomeric equilibria, affecting redox properties .

Physicochemical and Crystallographic Properties

  • Solubility : The target compound’s aqueous solubility (0.12 mg/mL) is lower than fluorobenzyl derivatives (0.25 mg/mL) due to reduced polarity .
  • Crystallinity: X-ray studies (via SHELX and ORTEP-3 ) reveal that the Z-configuration of the indole-thiazolidinone conjugate stabilizes planar molecular packing, unlike bulkier analogs (e.g., phenylethyl-substituted derivatives in ), which adopt twisted conformations .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Thiazolidinone/Indole) Molecular Weight Biological Activity (IC₅₀ or % Inhibition) Key Reference
Target Compound 1-Methylindole, 4-acetamidophenyl 478.5 pLDH IC₅₀ = 12 µM
N-(2-Chlorophenyl)-2-{3-[3-(4-Methylbenzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide 4-Methylbenzyl, 2-chlorophenyl 521.0 Not reported
2-{3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxoindol-1-yl}-N-(2-phenylethyl)acetamide 4-Fluorobenzyl, phenylethyl 544.6 Anti-inflammatory: 65% inhibition
N-(2-Methylphenyl)-2-[4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-thiazolidin-5-yl]acetamide Phenylsulfonyl, phenylimino 465.6 Kinase inhibition: IC₅₀ = 8.7 µM

Notes

  • Synthesis Challenges : The target compound’s Z-configuration requires strict reaction control (e.g., low-temperature condensation) to avoid isomerization .
  • Biological Limitations : While fluorinated analogs show higher potency, their metabolic stability is reduced due to oxidative defluorination .
  • Crystallographic Tools : SHELX and ORTEP-3 remain critical for confirming stereochemistry and intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.